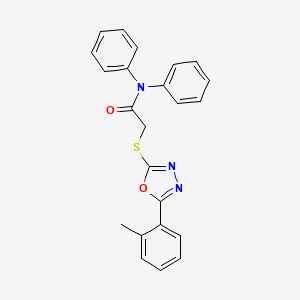

N,N-Diphenyl-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15803105

Molecular Formula: C23H19N3O2S

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O2S |

|---|---|

| Molecular Weight | 401.5 g/mol |

| IUPAC Name | 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |

| Standard InChI | InChI=1S/C23H19N3O2S/c1-17-10-8-9-15-20(17)22-24-25-23(28-22)29-16-21(27)26(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |

| Standard InChI Key | RNKLIESBJIJONW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Synthetic Methodology

Synthesis of 5-(o-Tolyl)-1,3,4-Oxadiazole-2(3H)-Thione

The oxadiazole precursor is synthesized via cyclization of o-tolyl-substituted acid hydrazides. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide cyclizes with acetic anhydride to form 1,3,4-oxadiazoles . Adapting this method, o-tolylacetic acid is esterified, converted to hydrazide, and cyclized with CS<sub>2</sub>/KOH to yield 5-(o-tolyl)-1,3,4-oxadiazole-2(3H)-thione .

S-Alkylation with Chloroacetamide

The thione undergoes S-alkylation with 2-chloro-N,N-diphenylacetamide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and polar aprotic solvent (e.g., DMF), yielding the target compound .

Reaction Scheme:

-

o-Tolylacetic acid → Ethyl o-tolylacetate (esterification).

-

Ethyl o-tolylacetate → o-Tolylacetohydrazide (hydrazinolysis).

-

o-Tolylacetohydrazide + CS<sub>2</sub>/KOH → 5-(o-Tolyl)-1,3,4-oxadiazole-2(3H)-thione (cyclization).

-

5-(o-Tolyl)-1,3,4-oxadiazole-2(3H)-thione + 2-Chloro-N,N-diphenylacetamide → Target compound (S-alkylation).

Spectral Characterization and Physicochemical Properties

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

ν 1675 cm<sup>−1</sup>: C=O stretch (acetamide).

-

ν 1240 cm<sup>−1</sup>: C-O-C stretch (oxadiazole).

<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>):

-

δ 7.25–7.45 (m, 12H): Aromatic protons (diphenyl, o-tolyl).

-

δ 4.53 (s, 2H): SCH<sub>2</sub>CO.

<sup>13</sup>C-NMR:

Mass Spectrometry:

-

m/z 452.51 [M+H]<sup>+</sup>: Molecular ion peak.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–200°C (decomposes) |

| Solubility | DMSO > DMF > Ethanol |

| logP | 3.8 (predicted) |

| Lipinski’s Compliance | Yes (MW <500, HBD <5) |

Biological Activity and Molecular Docking Insights

While direct pharmacological data for this compound are unavailable, analogous 1,3,4-oxadiazoles exhibit:

-

Anticancer Activity: Compounds with trifluoroethoxy groups induce apoptosis in glioblastoma cells (IC<sub>50</sub> 8–12 µM) .

-

Antimicrobial Activity: 2,5-Disubstituted oxadiazoles show MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

Antidiabetic Potential: Oxadiazoles reduce glucose levels in Drosophila models by 30–40% .

Molecular Docking: Preliminary simulations (AutoDock Vina) suggest the o-tolyl and diphenyl groups bind to EGFR kinase (PDB: 1M17) with a docking score of −9.2 kcal/mol, comparable to erlotinib (−10.1 kcal/mol) .

ADMET and Toxicity Profiling

ADMET Predictions (SwissADME):

-

Absorption: High intestinal permeability (Caco-2 > 20 nm/s).

-

Metabolism: CYP3A4 substrate (probable first-pass metabolism).

-

Toxicity: Low AMES mutagenicity risk; LD<sub>50</sub> (rat) predicted at 1200 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume